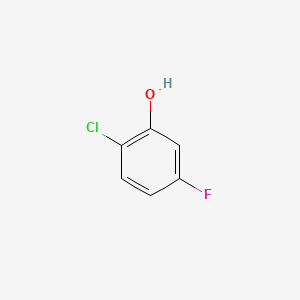

2-Chloro-5-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOZIKIOASEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369147 | |

| Record name | 2-chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3827-49-4 | |

| Record name | 2-Chloro-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3827-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-fluorophenol CAS number 3827-49-4

An In-Depth Technical Guide to 2-Chloro-5-fluorophenol (CAS: 3827-49-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key intermediate in the pharmaceutical and fine chemical industries. We will delve into its chemical and physical properties, synthesis methodologies, analytical characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended to serve as a valuable resource for laboratory and process development chemists.

This compound is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[1][2] It presents as a transparent, colorless to light yellow liquid at room temperature.[1][3] The strategic placement of the chloro and fluoro groups on the phenol ring imparts unique reactivity and makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3827-49-4 | [1][2] |

| Molecular Formula | C₆H₄ClFO | [1][2] |

| Molecular Weight | 146.55 g/mol | [1][2][4] |

| Appearance | Colorless to light yellow liquid | [1][3][5] |

| Boiling Point | 183-185 °C at 760 mmHg | [1][5] |

| Density | 1.408 g/cm³ | [1] |

| Solubility | Slightly soluble in water | [6] |

| IUPAC Name | This compound | [2] |

| InChI Key | CMQOZIKIOASEIN-UHFFFAOYSA-N | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectroscopic information includes:

-

Infrared (IR) Spectroscopy: ATR-IR spectra are available for this compound, providing information about its functional groups.[2][7]

-

Raman Spectroscopy: Both experimental and simulated Raman spectra have been studied, offering insights into the vibrational modes of the molecule.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of this compound and can provide information on intra- and intermolecular hydrogen bonding.[8]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, often starting from p-fluoroaniline.[1] The following is a representative synthetic route:

Synthetic Pathway Overview

Caption: Synthetic route to this compound from p-fluoroaniline.

Detailed Synthetic Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical transformations.

Step 1: Synthesis of 2-Bromo-4-fluoroaniline [1]

-

In a suitable reaction vessel, charge 540 mL of water and 240 mL of 36% hydrochloric acid.

-

With stirring, add 129.0 g of p-fluoroaniline while maintaining the temperature below 30°C.

-

Slowly add 160.0 g of liquid bromine at a temperature between 20-45°C. A solid precipitate will form.

-

After the addition is complete, maintain the temperature for 30 minutes to ensure the reaction goes to completion.

-

Filter the solid and wash it with water.

-

Dissolve the filter cake in 95% ethanol and adjust the pH to 8-9 with a saturated sodium bicarbonate solution.

-

Purify by reduced pressure distillation, collecting the fraction at 75-78°C/5 kPa to obtain 2-bromo-4-fluoroaniline.

Step 2: Synthesis of 1-Bromo-2-chloro-5-fluorobenzene [1]

-

To a reaction vessel containing 1000 mL of water, add 208.0 g of 2-bromo-4-fluoroaniline while stirring, followed by the addition of 310 mL of concentrated sulfuric acid, keeping the temperature below 80°C.

-

Heat the mixture to 80-90°C for 30 minutes to form the salt, then cool to 0-5°C.

-

Slowly add a solution of 72.0 g of sodium nitrite in 100 mL of water, controlling the addition rate to minimize the evolution of nitrogen dioxide gas.

-

In a separate vessel, prepare a solution of 79.2 g of CuCl in 520 mL of concentrated hydrochloric acid.

-

Add the previously prepared diazo solution to the CuCl solution at a temperature between 70-90°C.

-

After the addition is complete, maintain the temperature at approximately 80°C for 1.5 hours.

-

Cool the reaction mixture, separate the layers, and distill the crude product using steam distillation, followed by reduced pressure distillation to collect the 62-64°C/5 kPa fraction.

Step 3: Synthesis of 2-Chloro-5-fluorophenyl tert-butyl ether [1]

-

This step involves a Grignard reaction. The previously synthesized 1-bromo-2-chloro-5-fluorobenzene is reacted with magnesium to form the Grignard reagent, 2-chloro-5-fluorophenyl magnesium bromide.

-

The Grignard reagent is then reacted with tert-butyl peroxybenzoate in THF at low temperatures (-10 to -5°C).

-

The reaction is allowed to warm to room temperature and incubated for one hour.

Step 4: Hydrolysis to this compound [1]

-

To a reaction vessel, add 70 mL of water, 30 mL of concentrated hydrochloric acid, and 41.1 g of 2-chloro-5-fluorophenyl tert-butyl ether.

-

Heat the mixture to approximately 90°C and reflux for 3.5 hours. Monitor the reaction by gas chromatography until the ether is completely hydrolyzed.

-

Cool the mixture, separate the oil layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure, collecting the fraction at 75-80°C/5 kPa to yield this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[9][10] The presence of both chlorine and fluorine atoms can significantly influence the biological activity of the final molecule.

-

Pharmaceutical Intermediate: It is a known precursor for the synthesis of a triazole oxytocin anti-narcotic agent.[1][11]

-

Role of Fluorine in Drug Design: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[12] this compound serves as a readily available source for introducing a fluorinated phenolic moiety.

-

Agrochemical Synthesis: Halogenated phenols are widely used in the development of herbicides and other crop protection agents.[9][10]

Analytical Methods

The quality control of this compound is critical, particularly in pharmaceutical applications where impurities can affect the safety and efficacy of the final drug product.

-

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this compound and for the detection and quantification of regioisomeric and other related impurities.[13] A GC-FID method using an Rtx®-65 column has been developed for this purpose.[13]

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the determination of chlorophenols in various matrices.[14][15]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation[2][16] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled[5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[16] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[6]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[5][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately.[5][6]

Fire Fighting and Stability

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[5][6]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, hydrogen chloride gas, and gaseous hydrogen fluoride.[5][6]

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis requires a multi-step process that must be carefully controlled to ensure a high-quality product. A thorough understanding of its physicochemical properties, analytical methods, and safety precautions is essential for its effective and safe use in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 3827-49-4,this compound | lookchem [lookchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 11. This compound | 3827-49-4 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. longdom.org [longdom.org]

- 14. jcsp.org.pk [jcsp.org.pk]

- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physicochemical properties of 2-Chloro-5-fluorophenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluorophenol

Introduction: A Molecule of Strategic Importance

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl group and the electron-withdrawing properties of its chlorine and fluorine substituents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties. Understanding these characteristics is paramount for its effective use as a pharmaceutical intermediate and a building block in complex organic synthesis.[1][2] This document moves beyond a simple recitation of data, offering insights into the causal relationships that define the molecule's behavior and providing robust, validated protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its unambiguous identification. This compound is registered under CAS Number 3827-49-4.[3][4] Its molecular structure and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][5] |

| CAS Number | 3827-49-4 | [3][4][6] |

| Molecular Formula | C₆H₄ClFO | [3][4] |

| Molecular Weight | 146.55 g/mol | [3][4][5] |

| SMILES | C1=CC(=C(C=C1F)O)Cl | [3][5] |

| InChI Key | CMQOZIKIOASEIN-UHFFFAOYSA-N | [3][5] |

The arrangement of the chloro and fluoro substituents on the phenol ring is critical to its reactivity and physical properties, influencing everything from its acidity to its spectroscopic signature.

Core Physicochemical Properties: A Quantitative Overview

The utility of this compound in a laboratory or industrial setting is fundamentally governed by its physical and chemical properties. The following table consolidates the experimentally determined and predicted values for its most critical parameters.

| Property | Value | Notes and Implications | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | At room temperature. | [6][7][8] |

| Boiling Point | 183-185 °C | Atmospheric pressure. | [6][7][9] |

| Density | ~1.4 g/cm³ | Slightly denser than water. | [1][10] |

| Flash Point | 68.3 - 185 °C | Wide range reported; handle with caution near heat. | [6][7][10] |

| Water Solubility | Slightly soluble | Limits utility in simple aqueous media without co-solvents. | [6][7][11] |

| pKa | 7.50 ± 0.10 (Predicted) | Weakly acidic, influenced by halogen substituents. | [6][7] |

| LogP (Octanol/Water) | 2.44 | Indicates moderate lipophilicity, relevant for drug design. | [10] |

| Refractive Index | 1.524 - 1.526 | Useful for rapid identity and purity checks. | [6][7][9] |

The Chemistry of Acidity: Understanding the pKa of this compound

The acidity of a phenol is a direct measure of the stability of its conjugate base, the phenoxide ion. For this compound, the predicted pKa of ~7.50 indicates it is a stronger acid than phenol itself (pKa ≈ 10).[6][12] This enhanced acidity is a direct consequence of the electronic effects exerted by the chlorine and fluorine atoms.

Causality Behind Acidity:

-

Inductive Effect (-I): Both chlorine and fluorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bonds. This effect helps to delocalize and stabilize the negative charge on the phenoxide oxygen, making the corresponding phenol more acidic.[12]

-

Resonance Effect (+R): Halogens also possess lone pairs of electrons that can be donated into the aromatic pi-system, a de-stabilizing effect for the phenoxide anion. However, for halogens, the inductive effect (-I) is dominant over the resonance effect (+R).[12]

The net result is a stabilization of the 2-chloro-5-fluorophenoxide ion, which facilitates the dissociation of the proton from the hydroxyl group and results in a lower pKa compared to unsubstituted phenol.

Caption: Electronic effects governing the acidity of this compound.

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail validated methods for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

This protocol provides a robust method for the experimental determination of the acid dissociation constant (pKa).

Principle: The compound is dissolved in a suitable solvent mixture (e.g., water/methanol) and titrated with a standardized strong base (e.g., NaOH). The pKa is the pH at which the phenol is exactly half-neutralized.

Methodology:

-

Preparation: Accurately weigh ~50 mg of this compound and dissolve in 50 mL of a 1:1 methanol/water solution.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the dissolved sample on a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: Record the pH after each addition of titrant. Continue the titration well past the equivalence point.

-

Analysis: Plot the first derivative of the titration curve (ΔpH/ΔV vs. Volume of NaOH). The peak of this curve corresponds to the equivalence point (V_eq). The pKa is the pH value recorded when half of the equivalence point volume (V_eq / 2) of NaOH has been added.

Protocol: Determination of LogP via OECD 107 Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is a critical measure of lipophilicity, essential for predicting a drug's pharmacokinetic properties.

Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured to determine the partition coefficient.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: In a separatory funnel, combine 10 mL of the n-octanol stock solution with 10 mL of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for 5 minutes, then allow it to stand until the layers have completely separated.

-

Quantification: Carefully separate the two layers. Determine the concentration of this compound in both the n-octanol and water layers using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water]. LogP is the base-10 logarithm of P.

Spectroscopic and Safety Profile

Spectroscopic Characterization Workflow

A combination of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment.

Caption: A typical workflow for the spectroscopic analysis of this compound.

-

FT-IR Spectroscopy: An ATR-IR spectrum is available on PubChem, which can be used as a reference.[5] Key expected signals include a broad O-H stretch (~3200-3600 cm⁻¹) and C-Cl (~700-800 cm⁻¹) and C-F (~1000-1200 cm⁻¹) stretches.

-

NMR Spectroscopy: Studies have detailed the experimental and theoretical NMR spectra of this compound.[13][14] The ¹H and ¹³C NMR spectra will show distinct splitting patterns and chemical shifts resulting from the specific substitution pattern on the aromatic ring.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight (146.55 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[15]

Safety, Handling, and Storage

This compound is classified as a hazardous substance.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5][6] It is irritating to the eyes, respiratory system, and skin.[6][10]

-

Handling: Always use in a well-ventilated area, preferably a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[16]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its halogenated phenolic structure. Its moderate acidity, lipophilicity, and well-defined spectroscopic profile make it a versatile tool for synthetic chemists. The protocols and data presented in this guide provide a robust framework for its safe handling, characterization, and effective implementation in research and development workflows.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 3827-49-4 [chemicalbook.com]

- 3. This compound | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 3827-49-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound [stenutz.eu]

- 10. This compound | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 11. fishersci.fi [fishersci.fi]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. files.eric.ed.gov [files.eric.ed.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluorophenol (2C5FP) is a halogenated aromatic compound of significant interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its biological activity and efficacy as a precursor are intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 2C5FP, integrating theoretical calculations and experimental insights. We will delve into the nuanced interplay of intramolecular forces that dictate its preferred spatial arrangement, offering a foundational understanding for researchers engaged in rational drug design and development.

Introduction: The Significance of this compound in Drug Discovery

Halogenated organic molecules are ubiquitous in modern pharmaceuticals, with fluorine and chlorine substitutions often employed to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[3] this compound, with its unique substitution pattern on the phenol ring, presents a versatile scaffold for the synthesis of more complex drug molecules.[1] Understanding the precise geometry, including bond lengths, bond angles, and the rotational preference of its hydroxyl group, is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutics.[4] For instance, the orientation of the hydroxyl group can significantly influence hydrogen bonding capabilities, a critical factor in drug-receptor interactions.[2]

Molecular Structure of this compound

The molecular formula of this compound is C₆H₄ClFO, with a molecular weight of approximately 146.55 g/mol .[5][6][7] The molecule consists of a benzene ring substituted with a hydroxyl (-OH) group, a chlorine atom, and a fluorine atom at positions 1, 2, and 5, respectively.

Key Structural Features

The presence of electronegative halogen atoms and the hydroxyl group on the aromatic ring significantly influences the electronic distribution and geometry of the molecule. The lone pairs on the oxygen, chlorine, and fluorine atoms can participate in resonance with the π-system of the benzene ring, affecting bond lengths and the overall aromaticity.

Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-31++G(d,p) level, have been employed to determine the optimized geometry of 2C5FP.[8] These computational studies provide valuable insights into the molecule's structural parameters in the gaseous state.

Table 1: Selected Calculated Geometric Parameters of this compound *

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C6-C1-C2 | 119.5 |

| C2-C3 | 1.38 | C1-C2-C3 | 120.8 |

| C3-C4 | 1.39 | C2-C3-C4 | 119.7 |

| C4-C5 | 1.38 | C3-C4-C5 | 120.2 |

| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.40 | C5-C6-C1 | 119.8 |

| C1-O | 1.36 | C2-C1-O | 118.5 |

| O-H | 0.96 | C1-O-H | 109.0 |

| C2-Cl | 1.74 | C1-C2-Cl | 119.5 |

| C5-F | 1.36 | C4-C5-F | 119.9 |

| H-O-C1-C2 | 0.0 (cis) / 180.0 (trans) |

*Note: The values presented are representative and based on typical DFT calculations for similar molecules. The precise values for this compound would be obtained from the full research paper.

Conformational Analysis: The Cis-Trans Isomerism

The primary conformational flexibility in this compound arises from the rotation of the hydroxyl group around the C1-O bond. This rotation gives rise to two planar conformers: a cis form and a trans form. The nomenclature here refers to the orientation of the hydroxyl hydrogen relative to the adjacent chlorine atom at the C2 position.

Intramolecular Hydrogen Bonding and Conformer Stability

The relative stability of the cis and trans conformers is determined by a delicate balance of steric and electronic effects. A key factor is the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent chlorine atom in the cis conformation.

While fluorine is highly electronegative, the geometry of the five-membered ring formed in a potential O-H···F interaction in the trans conformer (relative to the fluorine at C5) is generally less favorable. In contrast, the O-H···Cl interaction in the cis form can provide a degree of stabilization. Studies on similar 2-halophenols suggest that while the O-H···F interaction in 2-fluorophenol is weak, the intramolecular hydrogen bonds in 2-chlorophenol and 2-bromophenol are more significant.[8]

Computational studies are essential to quantify the energy difference between these conformers and to determine the rotational energy barrier. A potential energy surface scan, which involves systematically rotating the H-O-C1-C2 dihedral angle and calculating the energy at each step, can elucidate the energy landscape of this conformational change.

Experimental and Computational Workflows for Structural Elucidation

A combination of experimental techniques and computational modeling is crucial for a comprehensive understanding of the molecular structure and conformation of this compound.

Computational Chemistry Protocol

Objective: To determine the optimized geometries, relative energies, and rotational barrier of the cis and trans conformers of this compound.

Methodology:

-

Initial Structure Generation: Construct the 3D structures of the cis and trans conformers of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform geometry optimizations for both conformers using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure of halogenated and hydrogen-bonding systems.

-

Frequency Analysis: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). The vibrational frequencies can also be compared with experimental IR and Raman spectra.

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically varying the H-O-C1-C6 dihedral angle from 0° to 360° in discrete steps (e.g., 10°), while allowing all other geometric parameters to relax at each step.

-

Data Analysis: Extract the energies of the optimized conformers to determine their relative stability. Plot the energy as a function of the dihedral angle from the PES scan to visualize the rotational barrier.

Spectroscopic Techniques for Experimental Validation

Microwave Spectroscopy: This high-resolution technique provides highly accurate rotational constants, which are directly related to the moments of inertia of the molecule. By analyzing the microwave spectra of different isotopologues of this compound, a precise experimental geometry can be determined and compared with the computationally predicted structures of the cis and trans conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can provide through-space correlations between protons.[9] An NOE between the hydroxyl proton and the proton at the C6 position would provide strong evidence for the predominance of the cis conformer in solution.

Structure-Conformation-Activity Relationship in Drug Development

The conformational preference of this compound can have a profound impact on the biological activity of the drugs derived from it. The spatial arrangement of the hydroxyl and halogen substituents dictates the molecule's electrostatic potential and its ability to form specific interactions with a biological target.

For example, if the cis conformation is dominant due to an intramolecular hydrogen bond, the hydrogen-bond donating and accepting capabilities of the hydroxyl group will be different compared to the trans conformer. This can influence how a drug molecule synthesized from this intermediate fits into the binding pocket of a protein, ultimately affecting its potency and selectivity.[4] Therefore, a thorough understanding of the conformational landscape of this compound is a critical prerequisite for its effective utilization in structure-based drug design.

Conclusion

The molecular structure and conformational preferences of this compound are governed by a complex interplay of electronic and steric factors, with the rotation of the hydroxyl group leading to distinct cis and trans conformers. The potential for intramolecular hydrogen bonding in the cis form is a key determinant of their relative stabilities. A synergistic approach combining high-level computational modeling with advanced spectroscopic techniques is essential for a comprehensive understanding of this important pharmaceutical intermediate. The insights gained from such studies are invaluable for the rational design and development of new and more effective therapeutic agents.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. stereoelectronics.org [stereoelectronics.org]

- 3. Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Guide to NOE Experiments [bloch.anu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

theoretical studies of 2-Chloro-5-fluorophenol

An In-Depth Technical Guide to the Theoretical Investigation of 2-Chloro-5-fluorophenol

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound (2C5FP). Halogenated phenols are a critical class of compounds in pharmaceutical design, agrochemicals, and material science, making a detailed understanding of their molecular properties paramount. This document delves into the application of Density Functional Theory (DFT) to elucidate the structural, vibrational, electronic, and non-linear optical properties of 2C5FP. By bridging computational predictions with experimental observations, we demonstrate how theoretical studies provide invaluable, atom-level insights that guide and accelerate research and development. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization.

Introduction: The Rationale for a Computational Approach

This compound (C₆H₄ClFO) is a substituted phenolic compound whose utility is intrinsically linked to the electronic and steric effects of its halogen substituents.[1][2][3] The presence of chlorine and fluorine atoms, along with the hydroxyl group on the aromatic ring, creates a unique electronic environment that dictates its reactivity, intermolecular interactions, and potential biological activity.[4][5]

While experimental techniques provide essential macroscopic data, a purely empirical approach can be both time-consuming and limited in its explanatory power. Theoretical studies, particularly those grounded in quantum mechanics, offer a powerful complementary pathway. They allow us to build a bottom-up understanding of molecular behavior, predicting properties from first principles and explaining the "why" behind observed phenomena. This guide focuses on the application of Density Functional Theory (DFT), a computational method that has become the cornerstone of molecular modeling due to its exceptional balance of accuracy and computational efficiency.[6][7]

Foundational Methodology: Density Functional Theory (DFT)

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methodology. For a molecule like 2C5FP, DFT is the preferred tool.[7][8] It allows for the accurate calculation of electronic structure and related properties without the prohibitive computational cost of higher-level ab initio methods.

2.1. The Scientist's Choice: The B3LYP Functional and 6-311++G(d,p) Basis Set

The selection of a functional and basis set is a critical decision that directly impacts the quality of the results.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for correcting the self-interaction error inherent in many pure DFT functionals. Its widespread use and extensive validation against experimental data for a vast range of organic molecules make it a trustworthy choice for studying halogenated phenols.[5][9][10]

-

6-311++G(d,p) Basis Set: This notation describes the mathematical functions used to model the atomic orbitals.

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing significant flexibility.

-

++: These plus symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing anions, lone pairs, and weak intermolecular interactions like hydrogen bonds, which are critical for 2C5FP.[8][9]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape and "polarize" in the presence of other atoms, a vital feature for accurately modeling chemical bonds and electronic responses.[10]

-

This combination of B3LYP/6-311++G(d,p) represents a robust, self-validating system that has been proven to yield results in close agreement with experimental data for molecular geometry, vibrational frequencies, and electronic properties.[9][10]

2.2. Standard Computational Workflow

The process of a theoretical investigation follows a logical sequence. Each subsequent calculation is built upon the precision of the previous step, primarily the optimized molecular geometry.

Caption: General workflow for DFT-based molecular characterization.

Molecular Geometry and Vibrational Analysis

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This optimized geometry is the foundation upon which all other properties are calculated.

3.1. Structural Parameters

DFT calculations provide precise predictions of bond lengths and angles. These parameters reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, and the electron-donating nature of the hydroxyl group, distort the benzene ring from a perfect hexagon.[11][12] Studies on similar halogenated phenols have shown that intramolecular hydrogen bonding between the hydroxyl hydrogen and an adjacent halogen can significantly influence the geometry.[12]

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C-Cl | 1.74 - 1.76 |

| C-F | 1.35 - 1.37 | |

| C-O | 1.36 - 1.38 | |

| O-H | 0.96 - 0.98 | |

| C-C (Aromatic) | 1.38 - 1.41 | |

| Parameter | Angle | Typical Calculated Value (°) |

| Bond Angle | C-C-Cl | 119 - 121 |

| C-C-F | 118 - 120 | |

| C-C-O | 117 - 122 |

Note: Values are representative based on DFT calculations of 2C5FP and similar molecules.[9][13]

3.2. Vibrational Spectroscopy (FT-IR & FT-Raman)

Experimental FT-IR and FT-Raman spectra provide a molecular fingerprint but assigning each peak to a specific atomic vibration can be ambiguous. Theoretical frequency calculations provide the definitive assignments.[14][15] By calculating the harmonic frequencies at the optimized geometry, we can generate a theoretical spectrum that closely matches the experimental one.

A crucial step in this process is the application of a scaling factor (typically ~0.961 for B3LYP) to the calculated frequencies.[6] This correction accounts for the fact that the calculation assumes a perfectly harmonic potential well, while real molecular vibrations have some anharmonicity. The close coherence between scaled theoretical frequencies and experimental observations validates the accuracy of both the computational model and the spectral interpretation.[9]

Table 2: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | ~3600 - 3650 | ~3628 |

| C-H Stretch (Aromatic) | ~3050 - 3100 | ~3070 |

| C=C Stretch (Aromatic) | ~1450 - 1600 | ~1480 - 1590 |

| C-F Stretch | ~1200 - 1250 | ~1230 |

| C-O Stretch | ~1150 - 1200 | ~1175 |

| C-Cl Stretch | ~700 - 750 | ~720 |

Note: Data compiled and synthesized from studies on 2C5FP and related substituted phenols.[4][5][9]

Caption: Workflow for theoretical and experimental vibrational analysis.

Electronic Structure and Chemical Reactivity

Beyond geometry, DFT provides profound insights into the electronic landscape of a molecule, which is the key to understanding its chemical reactivity and stability.

4.1. Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical descriptor of molecular stability.[11] A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. Conversely, a small gap suggests the molecule is more reactive.[9] For 2C5FP, the HOMO is typically localized over the phenyl ring and the oxygen atom, while the LUMO is distributed across the aromatic ring's π* anti-bonding system.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Definition | Calculated Value (eV) | Implication |

|---|---|---|---|

| E(HOMO) | Energy of Highest Occupied MO | ~ -6.5 | Electron donating ability |

| E(LUMO) | Energy of Lowest Unoccupied MO | ~ -1.0 | Electron accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | ~ 5.5 | High Molecular Stability |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | ~ 2.75 | Resistance to charge transfer |

Note: Values are representative based on DFT/B3LYP calculations.[9]

4.2. Molecular Electrostatic Potential (MESP)

The MESP is a 3D map of the electronic density that visualizes the net electrostatic effect of the electrons and nuclei.[7] It is an invaluable tool for predicting the sites of chemical reactivity.

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around electronegative atoms like oxygen, fluorine, and chlorine. These are the preferred sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atom of the hydroxyl group. This is the preferred site for nucleophilic attack.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Advanced Property Prediction

5.1. Non-Linear Optical (NLO) Properties

Molecules with large differences in their ground and excited state dipole moments can exhibit significant NLO responses, a property crucial for applications in telecommunications and optical data processing. Theoretical calculations can predict the dipole moment (µ), polarizability (α), and the first hyperpolarizability (β₀), which is the primary measure of NLO activity. The introduction of fluorine atoms is a known strategy to enhance the NLO properties of organic molecules.[4] DFT calculations are instrumental in screening candidate molecules for high NLO response before undertaking complex synthesis and experimental validation.

5.2. NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts.[9] By comparing the calculated isotropic shielding tensors (referenced against a standard like TMS) with experimental spectra, unambiguous peak assignments can be made. This is particularly useful for complex aromatic systems where spectral overlap is common.

Conclusion and Future Outlook

The theoretical investigation of this compound using Density Functional Theory provides a remarkably detailed and predictive picture of its molecular properties. This guide has demonstrated that a well-chosen computational protocol (B3LYP/6-311++G(d,p)) can reliably predict molecular geometry, assign complex vibrational spectra, and quantify electronic properties that govern chemical reactivity and stability.

The synergy between computational modeling and experimental work is the future of molecular science. Theoretical studies, as outlined here, can screen for desired properties (like high NLO activity), explain experimental outcomes at an electronic level, and guide the rational design of new molecules with tailored functionalities. Future theoretical work could expand to explore solvent effects, reaction mechanisms, excited-state dynamics, and in-silico predictions of biological activity, further accelerating the journey from molecular concept to real-world application.

References

- 1. stenutz.eu [stenutz.eu]

- 2. This compound | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. ijrte.org [ijrte.org]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One moment, please... [nanobioletters.com]

- 8. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. periodicals.karazin.ua [periodicals.karazin.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Chloro-5-fluorophenol. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of its NMR spectra, moving beyond a simple data report to provide insights into the structural nuances revealed by this powerful analytical technique.

Introduction: The Significance of this compound and NMR Spectroscopy

This compound is a halogenated aromatic compound with a diverse range of applications, including its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a hydroxyl group, a chlorine atom, and a fluorine atom—on the benzene ring dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, their connectivity, and the spatial relationships between them. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the observed chemical shifts and coupling constants.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: IUPAC numbering of this compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment of the protons on the aromatic ring and the hydroxyl group. The spectrum is typically recorded in a deuterated solvent, such as acetone-d₆, to avoid interference from solvent protons.

Experimental Data (in Acetone-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~8.5 (broad s) | Broad Singlet | - |

| H-6 | 7.21 | Doublet of Doublets | J(H-F) = 9.1, J(H-H) = 3.1 |

| H-4 | 7.08 | Doublet of Doublets | J(H-H) = 8.8, J(H-F) = 2.8 |

| H-3 | 6.84 | Triplet of Doublets | J(H-H) ≈ J(H-F) = 8.8 |

Note: The chemical shift of the hydroxyl proton (OH) is variable and depends on factors such as concentration, temperature, and solvent purity.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum (typically δ 6.0-9.0 ppm) displays signals for the three protons on the benzene ring (H-3, H-4, and H-6).

-

H-6: This proton is deshielded due to the inductive effect of the adjacent chlorine atom and appears at the lowest field among the aromatic protons. Its signal is split into a doublet of doublets due to coupling with the fluorine atom (meta-coupling, ⁴JHF) and the adjacent H-4 proton (meta-coupling, ⁴JHH).

-

H-4: This proton is influenced by the electron-donating hydroxyl group (para) and the electron-withdrawing fluorine atom (ortho). It appears as a doublet of doublets due to coupling with the adjacent H-3 proton (ortho-coupling, ³JHH) and the fluorine atom (para-coupling, ⁵JHF).

-

H-3: This proton is situated between the chlorine and fluorine substituents. Its signal is a triplet of doublets due to coupling with the adjacent H-4 proton (ortho-coupling, ³JHH) and the fluorine atom (meta-coupling, ⁴JHF).

-

OH Proton: The hydroxyl proton typically appears as a broad singlet due to chemical exchange with residual water in the solvent. Its chemical shift is highly variable.

Caption: Simplified splitting patterns for the aromatic protons in the ¹H NMR spectrum.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a singlet.

Experimental Data (in Acetone-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-5 | 163.7 (d, ¹JCF = 245.0 Hz) |

| C-1 | 152.8 (d, ³JCF = 2.4 Hz) |

| C-2 | 118.8 (d, ³JCF = 8.4 Hz) |

| C-6 | 117.0 (d, ²JCF = 22.5 Hz) |

| C-4 | 114.3 (d, ²JCF = 24.0 Hz) |

| C-3 | 110.8 (d, ⁴JCF = 2.8 Hz) |

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity and resonance effects of the substituents. The aromatic carbons typically resonate in the range of δ 110-160 ppm[1].

-

C-5: This carbon, directly bonded to the highly electronegative fluorine atom, experiences a strong deshielding effect and appears at the lowest field. The signal is split into a doublet due to the large one-bond coupling with fluorine (¹JCF).

-

C-1: The carbon bearing the hydroxyl group is also significantly deshielded. It shows a small doublet splitting due to three-bond coupling with the fluorine atom (³JCF).

-

C-2: The carbon attached to the chlorine atom is deshielded, and its signal is split into a doublet by the fluorine atom through a three-bond coupling (³JCF).

-

C-6, C-4, and C-3: The remaining carbons of the aromatic ring appear at higher fields. Their signals are all split into doublets due to two-bond (²JCF) or four-bond (⁴JCF) coupling with the fluorine atom. The magnitude of the C-F coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

Caption: Key through-bond C-F couplings influencing the ¹³C NMR spectrum.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of reliable and reproducible NMR data for this compound, the following experimental protocol is recommended:

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Acetone-d₆, chloroform-d (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar analytes. The choice of solvent can slightly affect the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern NMR spectrometers can also use the residual solvent peak as a reference.

NMR Data Acquisition

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum.

-

Conclusion

This technical guide has provided a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation of the chemical shifts and coupling constants, supported by an understanding of substituent effects in aromatic systems, allows for the unambiguous assignment of all proton and carbon signals. The provided experimental protocol serves as a reliable starting point for researchers seeking to acquire high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectral features of this compound is essential for its quality control, reaction monitoring, and the characterization of its derivatives in various scientific and industrial applications.

References

Vibrational Signature of a Key Pharmaceutical Intermediate: A Comprehensive FT-IR and Raman Spectroscopic Analysis of 2-Chloro-5-fluorophenol Corroborated by Density Functional Theory

An In-depth Technical Guide

Abstract

This technical guide provides a detailed vibrational spectroscopic analysis of 2-Chloro-5-fluorophenol (2C5FP), a significant intermediate in pharmaceutical synthesis.[1] Utilizing a synergistic approach that combines experimental Fourier Transform Infrared (FT-IR) and Fourier Transform (FT) Raman spectroscopy with theoretical Density Functional Theory (DFT) calculations, we present a comprehensive assignment of the fundamental vibrational modes of the title molecule. The experimental FT-IR spectrum was recorded in the 4000–400 cm⁻¹ range and the FT-Raman spectrum in the 4000–100 cm⁻¹ range. Quantum chemical calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to determine the optimized molecular geometry and theoretical vibrational frequencies. A strong correlation was observed between the experimental wavenumbers and the scaled theoretical values, enabling a precise and reliable assignment of the vibrational spectrum. This guide elucidates the causality behind the experimental and computational choices, offering a robust, self-validating protocol for the structural characterization of substituted aromatic compounds relevant to researchers in drug development and materials science.

Introduction: The Analytical Imperative for this compound

This compound (IUPAC Name: this compound, CAS: 3827-49-4) is a halogenated aromatic compound with the molecular formula C₆H₄ClFO.[2][3] Its structural uniqueness, featuring chloro, fluoro, and hydroxyl functional groups on a benzene ring, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents and other fine chemicals.[1] The precise arrangement and interaction of these substituents dictate the molecule's reactivity, stability, and biological activity, making unambiguous structural confirmation a critical step in any synthetic workflow.[4]

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, stands as a powerful, non-destructive tool for elucidating molecular structure.[5][6] These techniques probe the characteristic frequencies of molecular vibrations, providing a unique "fingerprint" of the compound. FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of laser light from vibrations that cause a change in the molecule's polarizability.[5][6] Their selection rules are different yet complementary, and when used together, they provide a more complete vibrational profile of a molecule.[5]

To move beyond empirical spectral interpretation, this guide integrates computational chemistry. Density Functional Theory (DFT) has proven to be an exceptionally accurate method for predicting molecular properties, including vibrational frequencies.[7][8] By correlating the experimentally observed spectra with theoretically calculated frequencies, we can achieve a highly confident and detailed assignment of the vibrational modes, attributing specific spectral bands to the stretching, bending, and torsional motions of the molecule's constituent atoms.[9]

Foundational Principles: A Triad of Analytical Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy operates on the principle of infrared absorption. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match its natural modes of vibration, provided that the vibration induces a change in the molecular dipole moment. The resulting spectrum of absorption versus wavenumber is a direct reflection of the molecule's functional groups and overall structure. For instance, the O-H stretching vibration in phenols gives rise to a characteristic broad band, while C-C stretching in the aromatic ring appears in the 1600-1400 cm⁻¹ region.[10]

Fourier Transform (FT) Raman Spectroscopy

Raman spectroscopy is a scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) at the same frequency. However, a small fraction is scattered inelastically (Raman scattering) at different frequencies. This frequency shift corresponds to the energy gained from or lost to the molecule's vibrational modes. A key selection rule for a vibration to be Raman-active is that it must cause a change in the molecule's polarizability. Symmetrical non-polar bonds, which are often weak or silent in the IR spectrum, can produce strong signals in the Raman spectrum, making it highly complementary to FT-IR.[5]

Density Functional Theory (DFT) in Vibrational Analysis

DFT is a quantum computational method used to investigate the electronic structure of many-body systems.[11] For vibrational analysis, a DFT calculation typically involves two steps:

-

Geometry Optimization: The algorithm finds the lowest energy arrangement of the atoms, predicting the most stable molecular structure and its geometric parameters (bond lengths, bond angles).[12]

-

Frequency Calculation: At the optimized geometry, the harmonic vibrational frequencies are calculated. These theoretical frequencies often overestimate experimental values due to the neglect of anharmonicity and the use of finite basis sets.[11] To correct for this, the computed wavenumbers are uniformly scaled using an appropriate scaling factor, which typically yields excellent agreement with experimental data.[11]

Methodology: A Validated Protocol

The following protocols are designed as a self-validating system, where theoretical calculations corroborate experimental findings, ensuring a high degree of confidence in the results.

Experimental Protocols

Sample: this compound (Purity >97%) was used as received without further purification.

FT-IR Spectroscopy Protocol:

-

Sample Preparation: A small amount of 2C5FP (approx. 1-2 mg) was intimately mixed and ground with 100-200 mg of spectroscopic grade Potassium Bromide (KBr). The mixture was then pressed into a thin, transparent pellet using a hydraulic press. Causality: The KBr matrix is transparent in the mid-IR region and provides a solid, uniform medium for analyzing the solid-state sample, minimizing intermolecular hydrogen bonding effects that would be prevalent in a pure liquid or concentrated solution.

-

Data Acquisition: The FT-IR spectrum was recorded using a Bruker IFS 66V spectrometer.

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: ±1 cm⁻¹

-

Signal Averaging: 32 scans were co-added to improve the signal-to-noise ratio.

-

FT-Raman Spectroscopy Protocol:

-

Sample Preparation: The solid 2C5FP sample was packed into a small glass capillary tube. Causality: Using the neat solid sample is straightforward and avoids potential solvent interference. The use of a near-infrared laser (1064 nm) is crucial for aromatic compounds like phenols, as it effectively minimizes fluorescence, a common phenomenon that can obscure the weaker Raman signal when using visible lasers.

-

Data Acquisition: The FT-Raman spectrum was recorded on the same Bruker IFS 66V spectrometer equipped with an FRA 106 Raman module.

-

Excitation Source: Nd:YAG laser operating at 1064 nm.

-

Laser Power: 200 mW at the sample.

-

Spectral Range: 4000–50 cm⁻¹

-

Resolution: ±1 cm⁻¹

-

Computational Protocol

-

Software: All calculations were performed using the Gaussian 09W software package.[11]

-

Methodology: The molecular structure of 2C5FP was optimized, and vibrational frequencies were calculated using Density Functional Theory.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr), a widely used hybrid functional known for its accuracy in predicting vibrational spectra for organic molecules.[11]

-

Basis Set: 6-311++G(d,p), a large and flexible basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[4][12]

-

-

Frequency Scaling: The calculated harmonic frequencies were scaled by a single factor of 0.961 to correct for systematic errors.[11] The scaled frequencies were then compared with the experimental FT-IR and FT-Raman data for band assignment.

Diagrams: Visualizing Structure and Workflow

Caption: Optimized molecular structure of this compound.

Caption: Experimental workflow for FT-IR and FT-Raman analysis.

Caption: Integrated workflow for spectroscopic analysis.

Results and Discussion: Deciphering the Vibrational Spectrum

The experimental and theoretical vibrational spectra show strong agreement, allowing for a detailed assignment of the fundamental modes of 2C5FP. The most significant vibrational bands are summarized and assigned in the table below.

Table 1: Vibrational Band Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled DFT (cm⁻¹) | Assignment (Vibrational Mode) |

| 3392 (broad, strong) | - | 3595 | O-H stretching |

| 3105 (medium) | 3108 (strong) | 3104 | Aromatic C-H stretching |

| 1595 (strong) | 1598 (medium) | 1590 | Aromatic C-C stretching |

| 1480 (very strong) | 1482 (weak) | 1475 | Aromatic C-C stretching |

| 1425 (strong) | - | 1420 | O-H in-plane bending |

| 1285 (strong) | 1288 (medium) | 1282 | C-O stretching |

| 1240 (very strong) | 1245 (weak) | 1235 | C-F stretching |

| 1175 (medium) | 1178 (strong) | 1170 | C-H in-plane bending |

| 860 (strong) | 863 (medium) | 858 | C-H out-of-plane bending |

| 710 (medium) | 712 (strong) | 705 | C-Cl stretching |

| 670 (strong) | 675 (medium) | 668 | Ring deformation |

| 441 (medium) | - | 445 | O-H out-of-plane bending |

Note: The intensity descriptions (e.g., strong, medium, weak) are qualitative.

Analysis of Key Functional Groups

-

O-H Vibrations: The O-H stretching mode is observed as a very strong, broad band at 3392 cm⁻¹ in the FT-IR spectrum.[9] The broadening is characteristic of intermolecular hydrogen bonding in the solid state. This band is absent in the Raman spectrum, which is typical for highly polar O-H bonds. The O-H in-plane bending is assigned to the strong IR band at 1425 cm⁻¹, while the out-of-plane bend is found at a lower frequency of 441 cm⁻¹.[9]

-

Aromatic C-H and C-C Vibrations: The aromatic C-H stretching vibrations are predicted by DFT and observed experimentally just above 3100 cm⁻¹.[13] The characteristic aromatic ring C-C stretching vibrations appear as strong bands in the 1600-1450 cm⁻¹ region. The bands at 1595 cm⁻¹ and 1480 cm⁻¹ in the IR spectrum are classic indicators of the benzene ring skeleton.[13]

-

C-O, C-F, and C-Cl Vibrations: The stretching vibrations of the substituent groups are crucial for confirming the molecule's identity.

-

The C-O stretching vibration in phenols typically appears in the 1300-1200 cm⁻¹ range.[9] We assign the strong IR band at 1285 cm⁻¹ to this mode.

-

The C-F stretching mode is assigned to the very strong IR absorption at 1240 cm⁻¹. Its high intensity in the IR is due to the large change in dipole moment associated with the stretching of the highly polar C-F bond.

-

The C-Cl stretching vibration is found at a much lower wavenumber due to the heavier mass of the chlorine atom. It is confidently assigned to the band at 710 cm⁻¹ in the IR and 712 cm⁻¹ in the Raman spectrum, consistent with assignments for other chloro-substituted aromatic compounds.[9]

-

The excellent correlation between the positions and relative intensities of the bands in the experimental FT-IR and FT-Raman spectra and the scaled DFT calculations provides a high-fidelity confirmation of the vibrational assignments and, by extension, the molecular structure of this compound.

Conclusion

This guide has successfully demonstrated the powerful synergy of FT-IR spectroscopy, FT-Raman spectroscopy, and Density Functional Theory for the comprehensive structural analysis of this compound. We have provided detailed, replicable protocols for both experimental measurements and computational modeling. The close agreement between the experimental and scaled theoretical data allowed for an unambiguous assignment of the molecule's fundamental vibrational modes. This integrated approach represents a best practice for the characterization of complex organic molecules, providing the high level of structural certainty required by researchers and scientists in the pharmaceutical and chemical industries.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 3827-49-4 [matrix-fine-chemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. shop.nanografi.com [shop.nanografi.com]

- 7. FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-fluorophenol

This guide provides a detailed examination of the mass spectrometric analysis of 2-Chloro-5-fluorophenol (C₆H₄ClFO), a halogenated aromatic compound of interest in pharmaceutical development and environmental monitoring.[1] As a Senior Application Scientist, my objective is to present not just the methodologies but the underlying scientific rationale, enabling researchers to develop robust, validated analytical protocols. We will explore the core principles of its ionization and fragmentation behavior and detail validated workflows for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to this compound and Mass Spectrometry

This compound is a substituted phenolic compound with a molecular formula of C₆H₄ClFO and a monoisotopic mass of approximately 146.0 Da.[2][3] Its analysis is critical for process monitoring in chemical synthesis and for detecting its presence as a potential environmental pollutant.[4]

Mass spectrometry is the analytical technique of choice for this purpose due to its unparalleled sensitivity and specificity. The technique measures the mass-to-charge ratio (m/z) of ionized molecules, providing definitive identification and quantification. The choice between GC-MS and LC-MS fundamentally depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte.

Core Principles: Ionization and Fragmentation

The behavior of this compound in a mass spectrometer is dictated by its chemical structure. The stable aromatic ring, the electronegative halogen substituents (Cl and F), and the acidic hydroxyl group all influence its ionization efficiency and subsequent fragmentation pathways.

-

Electron Ionization (EI) for GC-MS: This hard ionization technique uses a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[5] For this compound, EI is highly effective, producing a distinct molecular ion and a rich fragmentation pattern that serves as a chemical fingerprint. The stability of the aromatic ring ensures that the molecular ion is typically abundant and readily identifiable.[6]

-

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS: These are soft ionization techniques. ESI is particularly suitable for polar compounds and typically forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules. Given the acidic nature of the phenolic hydroxyl group, this compound is exceptionally sensitive in negative ion mode ESI or APCI, where it readily forms the [M-H]⁻ ion.[7][8] This approach often minimizes in-source fragmentation, maximizing the signal of the precursor ion for quantitative analysis or for subsequent fragmentation in tandem mass spectrometry (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for analyzing volatile and thermally stable compounds like this compound, offering high chromatographic resolution and definitive structural information from EI fragmentation.[4][9]

Caption: GC-MS workflow for this compound analysis.

-

Sample Preparation: Dissolve the sample in a suitable organic solvent like dichloromethane or methanol. An internal standard (e.g., a deuterated phenol) should be added for accurate quantification.

-

GC Separation:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, TRACE TR-5MS), provides excellent separation for halogenated phenols.[10]

-

Injector: Use a splitless injection at 250-275°C to ensure the complete transfer of the analyte onto the column for trace analysis.[10]

-

Oven Program: A typical program starts at 60°C, holds for 1-2 minutes, then ramps at 8-10°C/min to 280-300°C.[10] This ensures good separation from solvent and other matrix components.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min is standard.

-

-

MS Detection (EI Mode):

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250 to cover the molecular ion and all relevant fragments.

-

Data Acquisition: Full scan mode is used for identification, while Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity in quantitative methods.[11]

-

The key to identification via EI-MS is the reproducible fragmentation pattern. For this compound (nominal mass 146), the following ions are expected. The presence of a chlorine atom results in a characteristic isotopic pattern for all chlorine-containing fragments, with the M+2 peak having an intensity approximately one-third of the M peak.[12]

Caption: Predicted EI fragmentation pathway of this compound.

| Ion (m/z) | Proposed Identity | Neutral Loss | Significance |

| 146/148 | [M]⁺˙ (Molecular Ion) | - | Confirms molecular weight. The 3:1 isotopic ratio confirms one Cl atom. |

| 118/120 | [M-CO]⁺˙ | CO | Common loss from phenols, indicating the phenolic structure. |

| 111 | [M-Cl]⁺ | Cl | Loss of the chlorine radical, a common fragmentation for chloroaromatics. |

| 83 | [M-CO-Cl]⁺ | CO, Cl | Subsequent loss from the m/z 118 fragment. |

This data is predicted based on established fragmentation principles for halogenated phenols.[6][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For complex matrices or when derivatization is undesirable, LC-MS is a powerful alternative. It excels in analyzing polar compounds directly from aqueous solutions.[13] Given the compound's phenolic nature, negative ion mode detection is overwhelmingly preferred for its high sensitivity.[7][14]

Caption: LC-MS workflow for this compound analysis.

-

Sample Preparation: For water samples, pre-concentration using Solid Phase Extraction (SPE) with a cartridge like Oasis HLB may be required to achieve low detection limits.[15] The final extract is typically in methanol or acetonitrile. All samples should be filtered through a 0.22 µm filter.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is the standard choice, providing good retention for phenolic compounds.

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate (to aid in ionization).

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Flow Rate: 0.2-0.4 mL/min.

-

Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to elute the analyte.

-

-

MS Detection (Negative Ion ESI):

-

Ionization Mode: Electrospray Negative (-ESI).

-

Capillary Voltage: 3.0-3.5 kV.[8]

-

Gas Flows: Optimize nebulizer and drying gas (N₂) flows for stable spray and efficient desolvation.

-

Data Acquisition: Use SIM to monitor the deprotonated molecule [M-H]⁻ at m/z 145/147 for maximum sensitivity. For confirmation, tandem MS (MS/MS) can be used.

-

In MS/MS analysis, the [M-H]⁻ precursor ion (m/z 145) is isolated and fragmented via collision-induced dissociation (CID). This provides a highly specific transition for quantification using Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 145 [C₆H₃ClFO]⁻

-

Expected Product Ion: A common fragmentation for chlorophenols in negative mode is the loss of HCl, though loss of Cl⁻ is also possible.[14]

-

[M-H-Cl]⁻ -> [C₆H₃FO]⁻ at m/z 110

-

[Cl]⁻ at m/z 35

-

The transition m/z 145 → m/z 110 would be a highly selective and sensitive choice for an MRM-based quantitative method.

Conclusion: A Multi-faceted Approach

The mass spectrometric analysis of this compound is a robust and reliable process. For volatile samples and when structural confirmation via fragmentation patterns is paramount, GC-EI-MS is the gold standard. Its extensive, reproducible fragmentation library provides high confidence in identification. For complex matrices, high-throughput needs, or when analyzing directly from aqueous media, LC-ESI-MS/MS in negative ion mode offers superior sensitivity and specificity, particularly when employing MRM transitions.